molecular formula C10H7FN2O2 B1336190 5-Fluoro-3-(2-nitrovinyl)indole CAS No. 208645-53-8

5-Fluoro-3-(2-nitrovinyl)indole

Cat. No.: B1336190
CAS No.: 208645-53-8
M. Wt: 206.17 g/mol
InChI Key: RFGJWSVNMVSDEH-ONEGZZNKSA-N
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Description

5-Fluoro-3-(2-nitrovinyl)indole is a synthetic organic compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.18 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitrovinyl group in its structure makes this compound a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-3-(2-nitrovinyl)indole can be synthesized through several methods. One common synthetic route involves the reaction of 5-fluoroindole with nitroethylene under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-nitrovinyl)indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

5-Fluoro-3-(2-nitrovinyl)indole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-nitrovinyl)indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(2-nitrovinyl)indole is unique due to the presence of both a fluorine atom and a nitrovinyl group in its structure. This combination imparts distinct chemical reactivity and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

5-fluoro-3-[(E)-2-nitroethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGJWSVNMVSDEH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208645-53-8
Record name 208645-53-8
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